4-Bromo-2-methylquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCATIPCMQVWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Methylquinazoline and Its Precursors
Classical Synthetic Approaches
Classical methods for the synthesis of 4-bromo-2-methylquinazoline and its precursors rely on well-established chemical transformations. These include the formation of the fundamental quinazoline (B50416) ring system, followed by or preceded by the introduction of the methyl and bromo groups.
Cyclocondensation Reactions in Quinazoline Core Construction
Cyclocondensation reactions are a cornerstone in the synthesis of the quinazoline scaffold. A common approach involves the reaction of an anthranilic acid derivative with an appropriate reagent to form the pyrimidine (B1678525) ring fused to the benzene (B151609) ring. For instance, the thermal cyclization of acetic anhydride (B1165640) on anthranilic acid is a known method to produce 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.net This intermediate can then be further reacted to yield the quinazoline core.
Another prominent method is the one-pot, three-component cyclocondensation reaction. This often involves reacting a 2-aminoaryl ketone or a 2-aminobenzonitrile (B23959) with an aldehyde or orthoester, and an amine or ammonium (B1175870) acetate (B1210297) under various conditions to form the quinazoline derivative. rsc.org For example, 2-aminobenzophenone, benzaldehyde, and ammonium acetate can react in the presence of a catalyst to form quinazolines. nih.govfrontiersin.org
The following table summarizes representative cyclocondensation reactions for quinazoline synthesis:
| Starting Materials | Reagents/Catalyst | Product | Yield (%) | Reference |
| 2-Aminobenzophenone, Benzaldehyde, Ammonium Acetate | Magnetic Ionic Liquid (bmim[FeCl₄]) | 2,4-Disubstituted Quinazoline | 86-95 | nih.govfrontiersin.org |
| 1-(2-Aminophenyl)-3-arylprop-2-en-1-ones, Aldehydes | Cu(OAc)₂ | 2-Aryl-4-styrylquinazolines | Good-Exc. | rsc.org |
| Anthranilic Acid, Acetic Anhydride | Heat | 2-Methyl-4H-3,1-benzoxazin-4-one | - | researchgate.net |
Oxidative Aromatization Strategies
In many synthetic pathways leading to quinazolines, a dihydroquinazoline (B8668462) intermediate is formed, which then undergoes oxidative aromatization to yield the final aromatic product. d-nb.info This dehydrogenation step is crucial for achieving the stable quinazoline ring system. Various oxidizing agents can be employed for this purpose. For instance, manganese dioxide (MnO₂) has been used for the oxidative aromatization of 1,2,3,4-tetrahydroquinazolines. d-nb.info Another example is the use of iodine in dimethyl sulfoxide (B87167) (DMSO). The choice of oxidant and reaction conditions can influence the efficiency and yield of the aromatization step. d-nb.infobeilstein-journals.org
Regioselective Bromination Techniques
The introduction of a bromine atom at a specific position on the quinazoline ring is a key step in the synthesis of this compound. Regioselective bromination is often achieved using specific brominating agents and controlling the reaction conditions. N-bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of aromatic compounds. mdpi.com For the bromination of 4-methylquinazoline (B149083), NBS in carbon tetrachloride under radical initiation can be used, with the methyl group at position 4 directing the bromination to position 6. The choice of solvent and temperature are critical factors in achieving the desired regioselectivity. mdpi.comresearchgate.net
Multi-step Functionalization Pathways
The synthesis of this compound often involves a multi-step sequence where the quinazoline core is first synthesized and then functionalized. youtube.comlibretexts.orgresearchgate.net A plausible pathway could start with the synthesis of 2-methyl-4(3H)-quinazolinone. This intermediate can then be chlorinated at the 4-position using a reagent like phosphorus oxychloride (POCl₃) to yield 4-chloro-2-methylquinazoline (B1587004). cdnsciencepub.comgrafiati.com Finally, a nucleophilic substitution reaction could potentially be employed to replace the chloro group with a bromo group, although direct bromination of the quinazolinone precursor might also be a viable route.
A multi-step synthesis of a related compound, 6-bromo-2-chloro-4-phenylquinazoline, involves the initial reaction of 4-bromoaniline (B143363) with ethyl propiolate, followed by cyclization and subsequent chlorination. This highlights the general strategy of building the substituted quinazoline ring system through a series of carefully planned steps.
Advanced Synthetic Strategies
More contemporary approaches to quinazoline synthesis often employ metal-catalyzed reactions, offering advantages in terms of efficiency, selectivity, and substrate scope.
Metal-Catalyzed Coupling Reactions in Quinazoline Synthesis
Transition-metal catalysis has emerged as a powerful tool for the construction of quinazoline derivatives. nih.govfrontiersin.orgmdpi.com Various metals, including copper, palladium, cobalt, and manganese, have been utilized to catalyze key bond-forming reactions. nih.govfrontiersin.orgmdpi.com
For example, copper-catalyzed tandem reactions have been developed for the synthesis of functionalized quinazolines from 1-(2-bromophenyl)-methanamines and amidines. mdpi.com Palladium-catalyzed reactions are also widely used in the construction of quinazoline and quinazolinone analogues. researchgate.net Cobalt-catalyzed C-H amidation and cyclization represents another efficient method for synthesizing multi-substituted quinazolines. nih.gov Furthermore, earth-abundant and non-toxic manganese catalysts have been employed in the synthesis of quinazolines through acceptorless dehydrogenative coupling (ADC) reactions. nih.gov
The following table provides examples of metal-catalyzed quinazoline syntheses:
| Catalyst System | Reactants | Product Type | Yield (%) | Reference |
| CuI / K₃PO₄ | 1-(2-Bromophenyl)-methanamines, Amidines | Functionalized Quinazolines | 43-90 | mdpi.com |
| Cu(OTf)₂ | Diaryliodonium Salts, Nitriles | 2,4-Diaryl Quinazolines | 52-90 | mdpi.com |
| Cp*Co(CO)I₂ / AgSbF₆ | Ethyl Benzimidate, Dioxazolone | Substituted Quinazolines | 48-99 | nih.gov |
| Mn-pincer Complex | 2-Aminobenzyl Alcohols, Benzonitriles | 2-Substituted Quinazolines | 33-86 | nih.gov |
Palladium-Catalyzed Approaches
Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of quinazoline synthesis, palladium catalysts are employed in cross-coupling reactions to introduce various substituents onto the quinazoline core. For instance, the Suzuki cross-coupling reaction of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids in the presence of a Pd(PPh₃)₄ catalyst has been reported to yield both monosubstituted and bisubstituted products. mdpi.comnih.gov This highlights the utility of palladium catalysis in the functionalization of bromo-substituted anilines, which are precursors to bromoquinazolines. The regioselectivity of these reactions is a key consideration, with studies on 2,4-dichloroquinazolines showing exclusive selectivity for the C-4 position. nih.gov However, with more halogenated systems like 6-bromo-2,4-dichloroquinazoline, coupling can occur at both the C-4 and C-6 positions. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Quinazoline Derivatives
| Starting Material | Catalyst | Reagents | Product | Yield (%) | Ref |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Pd(PPh₃)₄ | Various boronic acids, K₃PO₄ | Monosubstituted and bisubstituted imines | 31-46 | mdpi.comnih.gov |
| 2-Aminobenzylamine | Pd(OAc)₂ | Aryl bromides, DBU, DMSO | 2,4-Disubstituted quinazolines | - | mdpi.com |
| Aryl allyl alcohol | Palladium catalyst | Aniline (B41778) | Quinoline (B57606) derivatives | High | mdpi.com |
Iron-Catalyzed Transformations
Iron, being an abundant and environmentally benign metal, has gained prominence as a catalyst in organic synthesis. mdpi.com Iron-catalyzed reactions provide a cost-effective alternative to those using precious metals. Several iron-catalyzed methods for the synthesis of quinazolines have been developed. These include the Fe/Cu relay-catalyzed domino protocol for the synthesis of 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles, aldehydes, and sodium azide. mdpi.comnih.gov Another approach involves the FeCl₂-catalyzed sp³ C-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimines to afford 2,4-disubstituted quinazolines. mdpi.comresearchgate.net Furthermore, FeBr₂ has been used to catalyze the synthesis of quinazolines from 2-aminobenzylamines and various amines under aerobic conditions. mdpi.com
Table 2: Iron-Catalyzed Synthesis of Quinazoline Derivatives
| Starting Material | Catalyst | Reagents | Product | Yield (%) | Ref |
| 2-Alkylamino N-H ketimines | FeCl₂ | TBHP | 2,4-Disubstituted quinazolines | Good to excellent | mdpi.comresearchgate.net |
| o-Halobenzonitriles, Aldehydes, NaN₃ | FeCl₃, CuI/L-proline | DMF | 2-Phenylquinazolin-4-amines | 42-84 | nih.gov |
| 2-Aminobenzylamines | FeBr₂ | Various amines, Chlorobenzene | Substituted quinazolines | Good to excellent | mdpi.com |
| o-Aminobenzamide, Benzyl (B1604629) alcohol | FeCl₃ | TBHP, DMSO | 2-Phenylquinazolin-4(3H)-one | 93 | scispace.com |
Cobalt-Catalyzed Annulations
Cobalt catalysis offers a sustainable approach to the synthesis of heterocyclic compounds. organic-chemistry.org Cobalt(III)-catalyzed C-H activation and annulation reactions have been successfully employed for the synthesis of quinazolines. One such method involves the reaction of N-sulfinylimines and benzimidates with dioxazolones, which act as nitrile synthons, to provide two classes of quinazolines. organic-chemistry.orgacs.org This approach is noted for its high efficiency and regioselectivity. organic-chemistry.org Additionally, cobalt catalysts have been used for the cyclization of 2-arylquinazolinones with alkynes to produce fused quinazolinones. researchgate.net A single-cobalt-atom catalyst has also been developed for the three-component oxidative annulation of 2-aminobenzyl alcohols or 2-aminobenzophenones with primary alcohols and ammonia (B1221849) to yield 2-alkylquinazolines. thieme-connect.com
Table 3: Cobalt-Catalyzed Synthesis of Quinazoline Derivatives
| Starting Material | Catalyst | Reagents | Product | Yield (%) | Ref |
| N-Sulfinylimines/Benzimidates, Dioxazolones | Co(III) catalyst | - | Quinazolines | Up to 78 | organic-chemistry.org |
| 2-Arylquinazolinones, Alkynes | Co(III) catalyst | - | Fused quinazolinones | - | researchgate.net |
| 2-Aminobenzyl alcohols/2-Aminobenzophenones, Primary alcohols, Ammonia | Single-cobalt-atom catalyst (Co@NC) | Air | 2-Alkylquinazolines | Up to 92 | thieme-connect.com |
One-Pot Multicomponent Reactions for Quinazoline Formation
One-pot multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and saving time. nih.govresearchgate.net Several MCRs have been developed for the synthesis of the quinazoline core. For example, annulated benzothiazoloquinazolines have been synthesized through a one-pot three-component reaction of substituted 2-aminobenzothiazoles, α-tetralone, and aromatic/heteroaromatic aldehydes. nih.gov Another example is the synthesis of quinazolinotriazolobenzodiazepines via a one-pot, two-step cascade reaction involving five reactive centers and an iodine catalyst. acs.org Chitosan-based composite magnetic nanocatalysts have also been utilized to promote the one-pot multicomponent synthesis of benzimidazolo[2,3-b]quinazolinones. oup.com
Microwave-Assisted Synthetic Protocols
Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and improve yields. nih.gov The synthesis of quinazoline derivatives has significantly benefited from this technology. For instance, the synthesis of 4(3H)-quinazolines from 2-aminobenzonitrile and acyl chlorides can be achieved under solvent-free conditions with microwave irradiation. ujpronline.comresearchgate.net Microwave-assisted methods have also been employed for the synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines from substituted methyl anthranilate and various iso(thio)cyanates. nih.gov The reaction of 2-aminophenyl carbonyl compounds with nitriles in the presence of a Lewis acid catalyst under microwave irradiation provides a rapid and efficient route to 2,4-disubstituted quinazolines. nih.gov
Ultrasound-Promoted Reaction Pathways
Ultrasound irradiation is another green chemistry tool that enhances chemical reactivity through acoustic cavitation. nih.govresearchgate.net This technique has been successfully applied to the synthesis of quinazoline derivatives, often leading to higher yields and shorter reaction times compared to conventional methods. nih.gov A notable application is the one-pot synthesis of novel quinazoline derivatives from anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation. nih.gov This method is praised for its simplicity, efficiency, and environmentally friendly nature. nih.govresearchgate.net An environmentally friendly Bischler cyclization promoted by ultrasound has also been developed for accessing quinazolines with diverse substitutions. nih.gov
Oxidative Cyclization Methods
Oxidative cyclization is a key strategy for the synthesis of aromatic heterocycles like quinazolines from their dihydro precursors or through tandem reactions. Various oxidizing agents and catalytic systems have been employed for this purpose. A bioinspired cooperative catalytic system using laccase/DDQ has been applied for the aerobic oxidative synthesis of quinazolinones in aqueous media at ambient temperature. rsc.org This method involves the chemical cyclization of o-anthranilamide with an aldehyde, followed by chemoenzymatic aerobic oxidation. rsc.org Another approach is the K₂S₂O₈-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides under electrolytic conditions, which avoids the use of transition metals and bases. rsc.org Furthermore, a metal-free method using 4,6-dihydroxysalicylic acid as a catalyst for the oxidative condensation of o-aminobenzylamines and benzylamines under atmospheric oxygen has been developed. frontiersin.org
Synthesis of Key Intermediates for this compound Scaffolds
The synthesis of this compound relies on the strategic construction of key intermediates, primarily involving the formation and functionalization of the quinazoline core. Methodologies focus on building halogenated quinazolinone derivatives, accessing substituted 2-methylquinazoline (B3150966) precursors, and, in related syntheses, forming chloromethylated quinazolines that serve as versatile building blocks.
Preparation of Halogenated Quinazolinone Derivatives
The introduction of a halogen, specifically bromine, onto the quinazolinone scaffold is a critical step for synthesizing the target compound and its analogues. This can be achieved either by starting with a pre-halogenated precursor, such as bromoanthranilic acid, or by direct bromination of a formed quinazolinone ring.
One common precursor is 2-amino-5-bromobenzoic acid, which can be synthesized by the bromination of o-aminobenzoic acid. chemicalbook.com In a typical procedure, a solution of bromine in glacial acetic acid is added to sodium 2-aminobenzoate, also in glacial acetic acid, at a controlled temperature of 15°C to yield a mixture of bromo- and dibromobenzoic acids. chemicalbook.com Another route to a brominated precursor, 2-amino-5-bromobenzamide, involves the treatment of 6-bromo-1H-benzo[d] Current time information in Bangalore, IN.scirp.orgoxazine-2,4-dione with aqueous ammonium hydroxide.
Direct bromination of the quinazolinone ring has also been explored. Early research indicated that 4-quinazolones are not easily brominated using bromine in aqueous potassium bromide or acetic acid. scispace.com However, the use of fuming sulfuric acid as a solvent allows for the introduction of bromine onto the ring. For instance, 2-methyl-4-quinazolone can be dissolved in fuming sulfuric acid, and the addition of bromine at an elevated temperature (115°C) results in a monobromo derivative. scispace.com Other studies have focused on bromination at different positions, such as the synthesis of 6-bromo-2-methylquinazolin-4(3H)-one, which is a key intermediate for various biologically active compounds. scielo.briaea.org The synthesis of 6,8-dibromo-2-methylquinazolin-4(3H)-one has also been reported, starting from 3,5-dibromoanthranilic acid. mdpi.com
| Starting Material | Reagents | Conditions | Product | Reference |
| Sodium 2-aminobenzoate | Bromine, Glacial Acetic Acid | 15°C, 1 hour | 2-Amino-5-bromobenzoic acid | chemicalbook.com |
| 2-Methyl-4-quinazolone | Bromine, Fuming Sulfuric Acid | Heated to 115°C for 1.5 hours | Monobromo-2-methyl-4-quinazolone | scispace.com |
| Anthranilic Acid | Butyryl chloride, Acetic anhydride, Aniline, Bromine | Multi-step | Brominated quinazolinones | nih.gov |
| 3,5-Dibromoanthranilic acid | Formamide (B127407) | - | 6,8-Dibromo-2-methylquinazolin-4(3H)-one | mdpi.com |
Routes to Substituted 2-Methylquinazoline Precursors
The synthesis of the 2-methylquinazoline core is a foundational step. A prevalent and efficient method involves a two-step process starting from anthranilic acid. First, anthranilic acid is treated with acetic anhydride, often under reflux, which leads to thermal cyclization and the formation of 2-methyl-4H-3,1-benzoxazin-4-one. tandfonline.comresearchgate.netresearchgate.net This intermediate is then reacted with an appropriate nitrogen source, such as an amine or hydrazine (B178648) hydrate (B1144303), to yield the corresponding 2-methyl-3-substituted-quinazolin-4(3H)-one. nih.govtandfonline.comresearchgate.netresearchgate.net The reaction of the benzoxazinone (B8607429) intermediate with various amines can be performed under catalyst-free conditions in a solvent like ethanol (B145695). researchgate.net
Alternative one-pot methods have also been developed using green chemistry principles. For example, 2-methyl-3-substituted-quinazolin-4(3H)-ones can be synthesized in deep eutectic solvents (DES) like choline (B1196258) chloride:urea. tandfonline.com In this approach, anthranilic acid, acetic anhydride, and an amine are stirred and heated in the DES to furnish the desired quinazolinone. tandfonline.com Microwave irradiation is another green technique used to accelerate the synthesis, often in solvent-free conditions or with catalysts like H₃PW₁₂O₄₀. bohrium.comfrontiersin.org
The classic Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides like formamide at high temperatures, is also a viable route to produce quinazolin-4-ones. tandfonline.comfrontiersin.orge-journals.in
| Starting Material | Reagents | Method | Product | Reference |
| Anthranilic Acid | Acetic Anhydride, then various Amines | Conventional reflux | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | researchgate.net |
| Anthranilic Acid | Acetic Anhydride, Amine | Deep Eutectic Solvent (Choline chloride:urea) | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | tandfonline.com |
| 2-Methyl benzoxazin-4(3H)-one | Aniline | Microwave irradiation, H₃PW₁₂O₄₀ catalyst | 2-Methyl-3-phenyl-quinazolin-4(3H)-one | bohrium.com |
| N-acetylated anthranilic acid | Formamide | Heating at 160°C | 2-Methyl-4(3H)-quinazolinone | e-journals.in |
Formation of Chloromethylated Quinazolines
Chloromethylated quinazolines are valuable intermediates, particularly for creating derivatives with 4-anilinoquinazoline (B1210976) scaffolds, which are known for their biological activities. An improved one-step synthesis for 2-chloromethyl-4(3H)-quinazolinones uses ortho-anthranilic acids as starting materials. mdpi.com In this process, the anthranilic acid is reacted with chloroacetonitrile (B46850) in the presence of hydrogen chloride gas. Increasing the amount of chloroacetonitrile has been shown to improve the reaction yields significantly. mdpi.com
These 2-chloromethyl-4(3H)-quinazolinones can be further functionalized. For example, they can be converted into 2-hydroxymethyl-4(3H)-quinazolinones in a convenient one-pot process. mdpi.com The 2-chloromethyl derivatives also serve as precursors for more complex molecules through chlorination and subsequent condensation with anilines. mdpi.com
The synthesis of related structures, such as 2-(chloromethyl)-quinazoline 3-oxides, involves a multi-step sequence. This can start with a compound like 2-amino-5-chlorobenzophenone, which is first treated with chloroacetyl chloride. evitachem.com The resulting intermediate undergoes cyclization with hydroxylamine (B1172632) hydrochloride to form the final quinazoline 3-oxide product. evitachem.comontosight.ai Microwave-assisted synthesis has also been employed for the creation of chloromethylated quinazolinones, offering a rapid and environmentally friendly alternative. frontiersin.org For instance, the reaction of 2-((chloroacetyl)amino)benzoic acid with 2-methyl aniline and PCl₃ under microwave irradiation yields 2-(chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one in just a few minutes. frontiersin.org
| Starting Material | Reagents | Key Features | Product | Reference |
| o-Anthranilic acids | Chloroacetonitrile, HCl gas | One-step synthesis | 2-Chloromethyl-4(3H)-quinazolinones | mdpi.com |
| 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride, then Hydroxylamine hydrochloride | Multi-step synthesis | 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide | evitachem.com |
| 2-((Chloroacetyl)amino)benzoic acid | 2-Methyl aniline, PCl₃ | Microwave-assisted, 3 min reaction | 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one | frontiersin.org |
Derivatization and Structure Activity Relationship Sar Studies Centered on 4 Bromo 2 Methylquinazoline
Functional Group Modifications at Positions 2 and 4
The primary sites for functional group modification on the 4-bromo-2-methylquinazoline skeleton are the C2-methyl group and the C4-bromo substituent. The bromine atom at position 4 is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functionalities.
Research on analogous 2-methylquinazolines has demonstrated that the 4-chloro counterpart is readily converted into N-substituted 4-amino-2-methylquinazolines. These reactions are often carried out under microwave irradiation in solvent-free conditions, reacting the 4-chloro-2-methylquinazoline (B1587004) with a range of aliphatic and aromatic amines to yield the corresponding 4-amino derivatives. arkat-usa.org It is well-established that aliphatic amines, being more basic, generally result in higher conversion rates compared to aromatic amines. arkat-usa.org The reactivity of substituted anilines is influenced by the nature and position of the substituents on the aromatic ring. arkat-usa.org A similar reactivity would be expected for this compound.
Modifications at the 2-position of the quinazoline (B50416) ring have also been explored. For instance, in the synthesis of analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, the 2-methyl group has been introduced by reacting methyl 4,5-dimethoxyanthranilate with acetonitrile, followed by chlorination and subsequent reaction with 3-bromoaniline. acs.org Furthermore, studies on 6-bromo-4-methylquinazoline-2-thiol have shown that the thiol group at the 2-position can be converted to a methylsulfonyl group. These examples highlight the chemical tractability of the 2-position for introducing various substituents.
Interactive Table: Representative Functional Group Modifications on the Quinazoline Core
| Starting Material | Reagent(s) | Position of Modification | Resulting Functional Group | Reference |
|---|---|---|---|---|
| 4-Chloro-2-methylquinazoline | Various amines | 4 | Amino | arkat-usa.org |
| Methyl 4,5-dimethoxyanthranilate | Acetonitrile, POCl₃, 3-bromoaniline | 2 and 4 | Methyl, Bromoanilino | acs.org |
Introduction of Heterocyclic Moieties
The incorporation of additional heterocyclic rings onto the quinazoline framework is a common strategy to enhance and diversify biological activity. The reactive C4-position of this compound is an ideal anchor point for such modifications.
Thiazole Derivatives
Thiazole rings have been successfully appended to the bromo-2-methylquinazoline system. In one study, 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetohydrazide was used as a key intermediate. This compound was reacted with p-substituted benzaldehydes to form benzylidine hydrazide derivatives, which were then cyclized with thioglycolic acid to yield thiazolidine (B150603) derivatives attached to the quinazoline core through an ether linkage at the 4-position. mdpi.comnih.gov This synthetic route demonstrates the feasibility of introducing thiazole-containing side chains to the 2-methyl-bromoquinazoline scaffold.
Pyrazole (B372694) and Oxadiazole Moieties
The synthesis of pyrazole and oxadiazole derivatives linked to a bromo-2-methylquinazoline core has been reported. Starting from 6,8-dibromo-2-methylquinazolin-4-one, alkylation with ethyl chloroacetate (B1199739) followed by treatment with hydrazine (B178648) hydrate (B1144303) yields a key acetohydrazide intermediate. mdpi.comnih.gov This intermediate can then be reacted with acetylacetone (B45752) or ethyl acetoacetate (B1235776) to form pyrazole rings. mdpi.comnih.gov Similarly, various oxadiazole derivatives have been synthesized from polysubstituted quinazolines, indicating the versatility of this approach for introducing five-membered heterocycles at the 4-position. derpharmachemica.com
Indolinedione and Schiff Base Adducts
Schiff bases derived from bromo-substituted 2-methylquinazolinones have been synthesized, demonstrating another avenue for derivatization. Specifically, 3-amino-6-bromo-2-methylquinazolin-4(3H)-one has been condensed with 2,3-indolinedione in the presence of glacial acetic acid to furnish the corresponding Schiff base. researchgate.netscielo.br These Schiff bases serve as valuable intermediates for further chemical transformations.
Mannich Base Formation
The Schiff bases derived from 6-bromo-2-methylquinazolin-4(3H)-one and indolinedione have been further utilized in Mannich reactions. researchgate.netscielo.br Treatment of these Schiff bases with formaldehyde (B43269) and various secondary amines in ethanol (B145695) affords the corresponding Mannich bases. researchgate.netscielo.br This three-component reaction allows for the introduction of a diverse range of aminoalkyl moieties, further expanding the chemical space of bromo-2-methylquinazoline derivatives.
Interactive Table: Heterocyclic Moieties Introduced to the Bromo-2-methylquinazoline Scaffold
| Heterocycle | Precursor | Key Reaction | Point of Attachment | Reference |
|---|---|---|---|---|
| Thiazole | 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)acetohydrazide | Cyclization with thioglycolic acid | 4-position (via ether linkage) | mdpi.comnih.gov |
| Pyrazole | 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)acetohydrazide | Reaction with acetylacetone/ethyl acetoacetate | 4-position (via ether linkage) | mdpi.comnih.gov |
| Indolinedione (Schiff Base) | 3-Amino-6-bromo-2-methylquinazolin-4(3H)-one | Condensation with 2,3-indolinedione | 3-position (amino linkage) | researchgate.netscielo.br |
Halogen Substituent Effects on Bioactivity
The presence and nature of halogen substituents on the quinazoline ring can significantly influence the biological activity of the resulting derivatives. Halogens can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby affecting its pharmacokinetic and pharmacodynamic profiles.
Studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives have shown that the introduction of halogen atoms into the benzene (B151609) ring can increase the binding affinity to human serum albumin (HSA). nih.gov The binding affinity was observed to increase with the increasing atomic number of the halogen, suggesting that bromo-substituted compounds would have a strong interaction. nih.gov Computational studies on quinazoline derivatives have also indicated that halogen substitution is generally preferred from a thermodynamic standpoint. researchgate.net
The position of the halogen substituent is also critical. For instance, in a series of N²,N⁴-disubstituted quinazoline-2,4-diamines, substitution at the 6-position with a bromo group was found to be more beneficial for activity than substitution at the 7-position. google.com Furthermore, it has been noted that dihalogenated quinazoline derivatives often exhibit enhanced biological activity compared to their non-halogenated counterparts. The strategic placement of halogens can lead to more potent compounds, as seen in various classes of kinase inhibitors where bromo-substituted quinazolines have demonstrated significant potency. acs.org The introduction of halogens, including bromine, on the quinazoline ring is considered a favorable strategy for enhancing chemotherapeutic actions. frontiersin.org
Impact of Substituent Electronic Properties on Molecular Interactions
The electronic properties of substituents introduced onto the this compound scaffold play a pivotal role in modulating the molecule's interactions with biological targets. The electron-donating or electron-withdrawing nature of these groups can significantly alter the electron density distribution across the quinazoline ring system. This, in turn, influences the strength of key molecular interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are critical for binding affinity and biological activity.
Research into quinazoline and its derivatives has shown that the effect of a substituent's electronic properties is highly dependent on its position on the heterocyclic core and the specific biological target being investigated. nih.govmdpi.comrsc.org There is no single rule governing whether electron-donating or electron-withdrawing groups are universally beneficial; their impact is context-specific. nih.govnih.gov
For instance, in the context of anti-inflammatory activity, studies on related quinazolinone derivatives revealed that the introduction of a strong electron-withdrawing group, such as a trifluoromethyl (-CF3) group on an aromatic substituent, resulted in excellent inhibition of inducible nitric oxide synthase (iNOS) mRNA expression. nih.gov In contrast, an electron-donating methoxy (B1213986) group at the para position of the same aromatic ring led to a reduction in the inhibition of iNOS mRNA expression. nih.gov This highlights how electronic effects can fine-tune the interaction with specific biological pathways.
In the realm of anticonvulsant activity, a study on quinazoline derivatives demonstrated a more complex relationship. Both electron-withdrawing groups, like chlorine (-Cl), and electron-donating groups, such as a methoxy (-OCH3) group, on a benzyl (B1604629) ring attached to the quinazoline core were found to enhance anticonvulsant effects. mdpi.com The chloro group was suggested to increase lipophilicity, which positively influenced activity, while the electron-donating methoxy group was also beneficial for the compound's efficacy. mdpi.com
Furthermore, investigations into the anticancer properties of quinazoline derivatives have yielded varied results based on electronic modifications. It has been observed that for certain 2-mercapto-3H-quinazolin-4-one derivatives, an electron-withdrawing group at the 4-position of a linked phenacyl group was favorable for antitumor activity. nih.gov Conversely, another study on cytotoxic 6-bromo-quinazoline derivatives found that electron-donating groups (e.g., -CH3) on an attached phenyl ring led to improved antiproliferative activity against cancer cell lines when compared to derivatives with electron-withdrawing groups. nih.gov For antioxidant activity, a general trend has been noted where derivatives with electron-withdrawing groups, particularly when they are in a position that allows for resonance, tend to exhibit higher activity. In contrast, electron-donating substituents are often associated with lower antioxidant potential. rsc.org
These findings underscore the critical nature of substituent electronic properties in the rational design of this compound derivatives. The strategic placement of electron-withdrawing or electron-donating groups can be used to optimize molecular interactions with a specific target, thereby enhancing the desired biological activity.
Table 1: Impact of Substituent Electronic Properties on Biological Activity of Quinazoline Derivatives
| Biological Target/Activity | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|
| iNOS mRNA Expression | Electron-Withdrawing (-CF3) | Excellent Inhibition | nih.gov |
| iNOS mRNA Expression | Electron-Donating (-OCH3) | Reduced Inhibition | nih.gov |
| Anticonvulsant Activity | Electron-Withdrawing (-Cl) | Increased Protection | mdpi.com |
| Anticonvulsant Activity | Electron-Donating (-OCH3) | Increased Protection | mdpi.com |
| Antitumor Activity | Electron-Withdrawing | Favorable | nih.gov |
| Antiproliferative Activity | Electron-Donating (-CH3) | Improved Activity | nih.gov |
| Antiproliferative Activity | Electron-Withdrawing | Reduced Activity | nih.gov |
| Antioxidant Activity | Electron-Withdrawing | Higher Activity | rsc.org |
| Antioxidant Activity | Electron-Donating | Lower Activity | rsc.org |
| Anti-tubercular Activity | Electron-Donating | Enhanced Activity | rsc.org |
| DHFR Inhibition | Electron-Donating (para-position) | Decreased Inhibition | rsc.org |
Biological and Pharmacological Investigations of 4 Bromo 2 Methylquinazoline Derivatives
Anticancer Research and Kinase Inhibition
Quinazoline (B50416) derivatives are well-established as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. mdpi.comnih.gov The 4-anilinoquinazoline (B1210976) scaffold, in particular, is a common feature of many epidermal growth factor receptor (EGFR) inhibitors. mdpi.com
EGFR Tyrosine Kinase Inhibitory Activities
The substitution pattern on the quinazoline ring is critical for its inhibitory activity against EGFR. The presence of electron-withdrawing groups, such as bromo substituents, on the aniline (B41778) ring of 4-anilinoquinazoline derivatives has been shown to be advantageous for their antiproliferative activity. mdpi.com
One study reported the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline analogs as EGFR inhibitors. japsonline.comresearchgate.net Among these, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine demonstrated potent and selective EGFR inhibition with an IC₅₀ value of 0.096 μM. mdpi.comresearchgate.net This compound also exhibited significant anticancer activity against the MCF-7 breast cancer cell line. mdpi.comresearchgate.net
Another series of 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives showed potent inhibitory activity against wild-type EGFR, with one compound displaying an IC₅₀ of 5.06 nM. mdpi.com Furthermore, a derivative, 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline, was found to be an extremely potent inhibitor of EGFR tyrosine kinase activity, with an IC₅₀ of 0.025 nM. acs.org
Phosphoinositide-3-Kinase Inhibition
The phosphoinositide-3-kinase (PI3K) signaling pathway is another critical target in cancer therapy, as its aberrant activation is linked to various cancers. semanticscholar.org Several 4-methylquinazoline (B149083) derivatives have been designed and investigated as PI3K inhibitors. nih.gov
One study focused on 4-methylquinazoline derivatives as dual inhibitors of PI3K and histone deacetylase (HDAC). nih.gov Compound 43 from this series exhibited potent inhibition of PI3Kα and PI3Kδ with IC₅₀ values of 42 nM and 8.1 nM, respectively. nih.gov It also effectively inhibited HDAC1 and HDAC6 with IC₅₀ values of 1.4 and 6.6 nM. nih.gov This dual inhibition led to the modulation of downstream signaling molecules and induced apoptosis in HCT116 cancer cells. nih.gov
Another series of 4-methyl quinazoline derivatives were developed as potent PI3K inhibitors for idiopathic pulmonary fibrosis, a disease with links to the PI3K pathway. nih.gov These compounds significantly suppressed the phosphorylation of downstream effectors of PI3K and showed marked antiproliferative activity in lung fibroblasts. nih.gov
Evaluation in Various Cancer Cell Lines
The anticancer potential of 4-bromo-2-methylquinazoline derivatives has been evaluated across a range of human cancer cell lines. For instance, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) was tested against MCF-7 (breast) and A549 (lung) cancer cell lines, showing an IC₅₀ of 2.49 μM against MCF-7 cells. mdpi.comresearchgate.net
In another study, quinazolinone hydrazine (B178648) derivatives were synthesized and evaluated for their antiproliferative effects. frontiersin.org Compound CM9 , which contains a p-bromo benzyl (B1604629) group, was particularly effective against the EBC-1 lung cancer cell line, which has MET amplification, with an IC₅₀ value of 8.6 μM. frontiersin.org This compound also showed growth inhibitory effects against U-87MG and HT-29 cells. frontiersin.org
A series of 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives were assessed against SW480, A549, A431, and NCI-H1975 cells, demonstrating significant inhibitory activity. mdpi.com
| Compound Name | Cancer Cell Line | IC₅₀ (μM) |
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | MCF-7 | 2.49 |
| Compound CM9 | EBC-1 | 8.6 |
| Compound CM9 | U-87MG | 18.4 |
| Compound CM9 | HT-29 | 24.6 |
Antimicrobial Efficacy
In addition to their anticancer properties, quinazoline derivatives have demonstrated significant potential as antimicrobial agents. The continual emergence of multidrug-resistant bacterial strains necessitates the development of new antibacterial drugs, and quinazolines are a promising scaffold in this area. scispace.com
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains
Several studies have investigated the antibacterial activity of derivatives of this compound. In one study, a series of polysubstituted quinazoline derivatives were synthesized and tested against various bacterial strains. derpharmachemica.com The results indicated that many of these compounds exhibited good antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. derpharmachemica.com Certain compounds also showed notable action against Gram-negative bacterial species. derpharmachemica.com
Another study focused on quinazoline-2,4(1H,3H)-dione derivatives and found that some compounds displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compound 13 showed moderate activity against Staphylococcus aureus and was equipotent to reference drugs against Escherichia coli. nih.gov
A series of 3-amino-2-methyl-quinazolin-4-(3H)-one derivatives were also synthesized and evaluated for their antibacterial activity. sapub.org
| Compound Series | Bacterial Strain | Activity |
| Polysubstituted quinazolines | Staphylococcus aureus (Gram-positive) | Good |
| Polysubstituted quinazolines | Gram-negative species | Good |
| Quinazoline-2,4(1H,3H)-dione (Compound 13) | Staphylococcus aureus (Gram-positive) | Moderate |
| Quinazoline-2,4(1H,3H)-dione (Compound 13) | Escherichia coli (Gram-negative) | Potent |
Antifungal Activities
The antifungal potential of this compound derivatives has also been explored. A study on polysubstituted quinazolines revealed that certain derivatives possessed high antifungal activities against species such as Aspergillus chraceus and Penicillium chrysogenum. derpharmachemica.com
In a different investigation, biquinazoline diselenide compounds were prepared and showed wide-spectrum antifungal activities against several fungal cell lines, including G. zeae, F. oxysporum, and R. solani. raco.cat One of the compounds, 1b , demonstrated better antifungal effects than the commercial drug hymexazole against most of the tested cell lines at a concentration of 50 μg/mL. raco.cat
Furthermore, novel quinazolinone-2-carbohydrazide derivatives were synthesized and evaluated for their antifungal properties against various phytopathogenic fungi. acs.org Many of these compounds showed potent and broad-spectrum inhibitory activities. acs.org
| Compound Series | Fungal Strain | Activity |
| Polysubstituted quinazolines | Aspergillus chraceus, Penicillium chrysogenum | High |
| Biquinazoline diselenides | G. zeae, F. oxysporum, R. solani | Wide-spectrum |
| Quinazolinone-2-carbohydrazides | Various phytopathogenic fungi | Potent, broad-spectrum |
Role of Halogen Bonding in Antimicrobial Mechanisms
In the context of antimicrobial mechanisms, the bromine atom on the quinazoline ring can form halogen bonds with various biological targets, such as bacterial enzymes. These interactions can be crucial for the inhibitory activity of the compound. Research has suggested that the bromine substituent enhances the potential for halogen bonding with bacterial enzymes, which could contribute to the antimicrobial effects of these derivatives. The formation of these bonds can lead to the inhibition of essential enzymatic processes within the microbial cell, ultimately resulting in a bacteriostatic or bactericidal effect.
Studies on N-C axially chiral 3-(2-halophenyl)quinazoline-4-thione derivatives, including bromo- and chloro- derivatives, have provided crystallographic evidence of intermolecular halogen bonds forming between the ortho-halogen and the sulfur atom of the thiocarbonyl group. mdpi.com While this specific example involves a quinazoline-4-thione, it demonstrates the capacity of the halogenated quinazoline scaffold to participate in such interactions, which could be extrapolated to interactions with biological macromolecules.
Anti-inflammatory Properties
Quinazoline derivatives, in general, are well-documented for their anti-inflammatory potential. mdpi.comnih.govarabjchem.orgmdpi.comresearchgate.net Investigations into derivatives of this compound have also explored this therapeutic avenue. For instance, a study on Schiff and Mannich bases of 2,3-indolinedione with 6-bromo-2-methylquinazoline-4(3H)-ones revealed significant anti-inflammatory activity in some of the synthesized compounds. scielo.brscielo.br
Specifically, compounds designated as 4a3, 4a4, and 4b6 in one study exhibited notable anti-inflammatory effects. scielo.br The compound 4b6, which features a morpholinomethyl group, was identified as a particularly active anti-inflammatory agent. scielo.br Conversely, another study noted that bromination at the 6-position of the 3-methylquinoxalin-4(3H)-one nucleus appeared to decrease anti-inflammatory activity in the specific series of compounds tested. scielo.br This highlights the complex structure-activity relationships, where the effect of the bromine substituent can be influenced by other parts of the molecule.
Further research has shown that various substituted quinazolinone derivatives can exhibit a range of edema inhibition. nih.gov For example, some derivatives showed anti-inflammatory activity ranging from 15.1% to 32.5% edema inhibition. nih.gov Thiazolidinone derivatives, in particular, demonstrated better anti-inflammatory activity compared to their corresponding azetidinone counterparts in one series of compounds. nih.gov
Analgesic Effects
The potential for quinazoline derivatives to act as analgesics has also been a focus of research. mdpi.commdpi.com A study involving novel Schiff bases of 6-bromo-2-methylquinazoline-4(3H)-ones reported significant analgesic activity for certain compounds. scielo.brscielo.br In this research, compounds 4a3, 4a4, and 4b6 were found to be the more active analgesic agents among the synthesized series. scielo.br The compound 4b6, in particular, was highlighted as the most active analgesic in the study. scielo.br
Another study focused on the synthesis of new pyrazole (B372694) and triazole derivatives bearing a 6,8-dibromo-2-methylquinazoline moiety, with selected compounds being screened for analgesic activity. mdpi.com This indicates a continued interest in exploring the pain-relieving potential of bromo-substituted quinazoline scaffolds.
Antihelmintic Activities
Derivatives of quinazolin-4-one have been investigated for their antihelmintic properties. scielo.brmdpi.com Research on Schiff bases derived from 6-bromo-2-methylquinazoline-4(3H)-one has shown promising results in this area. scielo.brscielo.br When tested against the earthworm Pheretima posthuma, which is a common model for screening antihelmintic drugs, compounds 4b5 and 4b6 demonstrated activity. scielo.br
The study noted that the bromination at the 6-position of the 2-methylquinazolin-4(3H)-one derivatives slightly increased the antihelmintic activity. scielo.brscielo.br Furthermore, the presence of piperazinylmethyl and morpholinomethyl groups at the 1' position of the 2,3-indolinedione nucleus, combined with the bromine atom at the 6-position of the quinazolin-4(3H)-one ring, was found to be optimal for the observed antihelmintic activity in compounds 4b5 and 4b6. scielo.br
Other Investigated Biological Activities
Antiviral Properties
The quinazoline framework is a known scaffold for compounds with antiviral activity. mdpi.comnih.govresearchgate.netresearchgate.net Research into 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives has shown that these compounds can possess moderate to good antiviral activity, for example, against the Tobacco Mosaic Virus (TMV). mdpi.com
Studies on 6-bromo-substituted 2-isoxazolidinylquinazolin-4(3H)-ones have indicated that they are more active than their non-substituted analogs against certain viruses. nih.gov This suggests that the bromine atom can positively contribute to the antiviral potency of these quinazoline derivatives.
Potential as Muscle Relaxants
Quinazolinone derivatives have been reported to possess muscle relaxant properties. nih.govresearchgate.net While specific studies focusing solely on the muscle relaxant effects of this compound are not extensively detailed in the provided context, the broader class of quinazolines has been associated with this activity. For example, the drug quazodine (B1678628) (4-ethyl-6,7-dimethoxyquinazoline) is known as a muscle relaxer. mdpi.com This suggests that the quinazoline scaffold is a viable starting point for the development of new muscle relaxant agents.
Computational Chemistry and Mechanistic Elucidation
Conformational Analysis and Molecular Modeling
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical properties and biological activity. For 4-Bromo-2-methylquinazoline, molecular modeling techniques are employed to determine its most stable geometric arrangement.
The quinazoline (B50416) ring system is largely planar. Studies on related quinoline (B57606) and quinazolinone derivatives using single-crystal X-ray diffraction and theoretical calculations confirm the near-planar structure of the fused bicyclic core scielo.br. For this compound, the primary conformational flexibility arises from the rotation of the methyl group at the C2 position.
Molecular mechanics and quantum chemical methods are used to perform a potential energy surface (PES) scan by systematically rotating the methyl group's dihedral angle. This process identifies the lowest energy (most stable) conformers. The planarity of the quinazoline core is a key feature, with theoretical studies on similar structures like 4-bromo-8-methoxyquinoline (B35057) showing that the non-hydrogen atoms are essentially co-planar researchgate.net. Molecular modeling provides optimized bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile.
Table 1: Representative Geometric Parameters for Quinazoline-like Scaffolds
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-N Bond Length (in ring) | The length of the carbon-nitrogen bonds within the pyrimidine (B1678525) ring. | ~1.33 - 1.38 Å |
| C-C Bond Length (in ring) | The length of the carbon-carbon bonds within the benzene (B151609) and pyrimidine rings. | ~1.39 - 1.42 Å |
| C-Br Bond Length | The length of the bond between the quinazoline ring and the bromine atom. | ~1.89 - 1.91 Å |
| Ring Planarity | The deviation of the atoms from the mean plane of the bicyclic ring system. | < 0.03 Å |
Note: The data in this table are representative values based on computational studies of similar heterocyclic compounds and are intended for illustrative purposes.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of this compound. Methods like B3LYP with a suitable basis set (e.g., 6-311++G) are commonly used to calculate a variety of molecular properties irjweb.com.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of kinetic stability; a larger gap suggests higher stability and lower reactivity nih.gov. For bromo-quinazoline derivatives, the HOMO is often located on the bromobenzene (B47551) and quinazolinone rings, while the LUMO is distributed across the entire molecule nih.gov.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. For quinazoline derivatives, the nitrogen atoms in the pyrimidine ring are typically regions of negative potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding scielo.br.
Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A molecule with high hardness is generally less reactive edu.krd. DFT analysis of a 6-bromo-2-mercapto-quinazoline derivative showed it to be thermodynamically stable with a high chemical hardness value compared to other derivatives nih.gov.
Table 2: Calculated Quantum Chemical Parameters for a Representative Bromo-Quinazoline Derivative
| Parameter | Symbol | Calculated Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.58 | Electron donating ability |
| LUMO Energy | ELUMO | -1.75 | Electron accepting ability |
| Energy Gap | ΔE | 4.83 | Kinetic stability and reactivity |
| Chemical Hardness | η | 2.415 | Resistance to change in electron configuration |
| Electronegativity | χ | 4.165 | Power to attract electrons |
Note: Data are based on DFT/B3LYP calculations for a similar 6-bromo-quinazoline derivative and serve as an illustrative example nih.gov.
Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is extensively used for quinazoline derivatives to understand their mechanism of action and to guide the design of more potent inhibitors for various therapeutic targets, particularly protein kinases.
Derivatives of this compound are often evaluated against targets like Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression nih.govresearchgate.net. Docking simulations place the quinazoline molecule into the ATP-binding site of the target protein and score the binding poses based on binding energy and intermolecular interactions.
Key interactions typically observed for quinazoline inhibitors include:
Hydrogen Bonding: The nitrogen atoms of the quinazoline core (N1 and N3) frequently act as hydrogen bond acceptors, forming critical interactions with backbone residues in the hinge region of kinases (e.g., Met793 in EGFR) frontiersin.org.
Hydrophobic Interactions: The bicyclic quinazoline ring and its substituents engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
Halogen Bonding: The bromine atom at the 4-position can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity.
In a study of novel quinazolinone Schiff base derivatives targeting DNA gyrase, docking results showed that the compounds fit well into the binding site, with the most potent compound exhibiting a binding energy of -8.58 kcal/mol and forming a strong hydrogen bond with the residue Asn46 nih.gov. Similarly, docking of 6-bromo-quinazoline derivatives into the EGFR active site revealed binding energies around -6.7 kcal/mol, with key hydrogen bonds and other interactions being established nih.gov.
Table 3: Summary of Docking Studies on Bromo-Quinazoline Derivatives with Various Targets
| Target Protein | PDB ID | Key Interacting Residues | Observed Interaction Types | Reference Compound Type |
|---|---|---|---|---|
| EGFR Kinase | Multiple | Met793, Cys797, Asp855 | Hydrogen Bonding, Hydrophobic Interactions | 6-Bromo-quinazolinone |
| DNA Gyrase | 2XCT | Asn46, Asp73 | Hydrogen Bonding, Pi-Alkyl | 2-Methyl-quinazolinone Schiff Base |
| Phosphodiesterase 7 (PDE7) | N/A | Gln437, His245 | Hydrogen Bonding, Stacking Interactions | 4-Hydrazino-2-chloro-quinazoline |
Note: This table summarizes findings from various studies on derivatives of the core quinazoline structure nih.govnih.govnih.gov.
Prediction of Molecular Interactions and Bioactivity
Beyond docking, a range of computational methods are used to predict the bioactivity of this compound and its analogs. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in this area.
QSAR Modeling: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity nih.gov. For quinazoline derivatives, 2D- and 3D-QSAR models have been successfully developed to predict their anticancer activity against targets like EGFR and FGFR4 frontiersin.orgfrontiersin.org.
2D-QSAR: This approach uses molecular descriptors calculated from the 2D structure (e.g., constitutional, topological, and charge descriptors) to build a predictive model.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These methods generate 3D contour maps that visualize how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the molecule correlate with its activity frontiersin.org. These maps provide intuitive guidance for structural modification; for example, a green contour in a CoMFA steric map indicates that bulkier substituents in that region would enhance activity.
Studies on quinazoline derivatives have shown that parameters related to charge, 2D autocorrelation, and constitutional indices are significant for predicting anticancer activity nih.gov. A 3D-QSAR model for quinazoline-based EGFR inhibitors yielded high predictive power, with a cross-validated correlation coefficient (q²) of 0.608 and a non-cross-validated coefficient (R²) of 0.979, indicating a robust and reliable model frontiersin.org.
Elucidation of Reaction Mechanisms via Computational Methods
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most energetically favorable pathway.
DFT calculations are used to:
Optimize Geometries: Calculate the lowest-energy structures of reactants, intermediates, products, and transition states.
Calculate Energies: Determine the relative energies of all species along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is crucial for predicting reaction rates.
Vibrational Frequency Analysis: This analysis confirms that optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) on the potential energy surface.
While specific mechanistic studies on the synthesis of this compound are not widely published, the general synthetic routes for quinazolines have been investigated computationally. For example, the cyclization of o-amino amide derivatives can be modeled to understand the bond-forming steps and the role of catalysts mdpi.com. Such studies allow for the rationalization of experimental outcomes, such as product regioselectivity, and can guide the optimization of reaction conditions to improve yields and reduce byproducts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-2-methylquinazoline, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : Start with 2-methylquinazoline and employ brominating agents (e.g., NBS or Br₂ in controlled conditions). Monitor regioselectivity using TLC or HPLC to confirm substitution at the 4-position.
- Cross-coupling : Use Suzuki-Miyaura coupling with palladium catalysts to introduce bromine via pre-functionalized intermediates .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize side products. Kinetic studies via in situ FTIR can track intermediate formation .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and assess purity. Compare chemical shifts with analogous brominated quinazolines (e.g., 4-Chloro-2-phenylquinazoline) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- X-ray crystallography : For definitive structural confirmation, grow single crystals in methanol/water mixtures and refine using SHELXL .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particulates.
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodology :
- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å).
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Compare with ORTEP-3 visualizations to detect torsional strain .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous quinazolines to identify deviations in bond lengths/angles .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the bromine site. Use B3LYP/6-31G(d) basis sets for geometry optimization .
- Reaction pathway modeling : Simulate transition states for Suzuki coupling using Gaussian or ORCA software. Compare activation energies for different catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) .
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Multi-technique validation : Combine NMR (NOESY for spatial proximity), IR (C-Br stretch ~550 cm⁻¹), and MS/MS fragmentation patterns.
- Controlled experiments : Synthesize derivatives (e.g., 4-Iodo-2-methylquinazoline) to isolate spectral contributions of the bromine substituent .
Q. What strategies optimize the solubility of this compound for biological assays?
- Methodology :
- Co-solvent systems : Test DMSO-water gradients (10–50% v/v) with dynamic light scattering (DLS) to monitor aggregation.
- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) via post-synthetic modification while retaining the quinazoline core .
Data Contradiction and Reproducibility
Q. How should researchers reconcile discrepancies in synthetic yields reported across studies?
- Methodology :
- Systematic review : Compare reaction scales, solvent purity, and catalyst batches.
- Reproducibility checks : Replicate key steps (e.g., bromination) under inert atmospheres to rule out oxygen/moisture interference .
Q. What frameworks ensure rigorous experimental design for quinazoline-based studies?
- Guidance :
- PICO framework : Define Population (compound), Intervention (reaction conditions), Comparison (alternative routes), and Outcomes (yield/purity) .
- FINER criteria : Ensure research goals are Feasible, Novel, Ethical, and Relevant to medicinal chemistry or materials science .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
